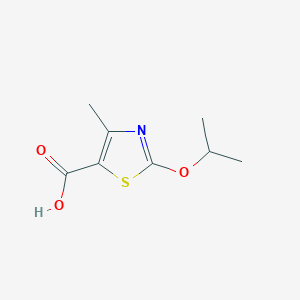

2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

4-methyl-2-propan-2-yloxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-4(2)12-8-9-5(3)6(13-8)7(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFJLZVNVMIESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206966 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374407-95-0 | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Preparation Routes and Reaction Conditions

Cyclization Route via Thioacetamide and Chloroacetoacid Esters

A well-documented approach involves the following steps:

- Step 1: Conversion of substituted hydroxybenzaldehydes to corresponding nitriles via reaction with hydroxylamine and sodium formate in refluxing formic acid.

- Step 2: Treatment of the nitrile intermediate with thioacetamide to form thiobenzamide derivatives.

- Step 3: Cyclization of thiobenzamide with 2-chloroacetoacid ethyl ester to afford the thiazole ring bearing an ethyl ester at position 5.

- Step 4: Alkylation of the hydroxy group with isobutyl bromide or isopropyl equivalents to introduce the isopropoxy substituent.

- Step 5: Reduction and further purification steps to obtain the target acid or its ester.

This route is exemplified in patent WO2012032528A2, which describes an improved process for a closely related compound, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor structurally similar to 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid. The improvements focus on avoiding toxic reagents like potassium cyanide, reducing purification steps such as column chromatography, and enhancing yield and purity by forming hydrochloride salts.

Detailed Reaction Conditions and Yields

The improved synthetic process involves:

| Step | Reaction Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Conversion of 4-hydroxy-3-nitrobenzaldehyde to 4-hydroxy-3-nitrobenzonitrile | Hydroxylamine, Sodium formate, Formic acid reflux | Reflux in formic acid | Not specified | Avoids cyanide usage |

| 2 | Formation of thiobenzamide from nitrile | Thioacetamide | Standard cyclization conditions | Not specified | Precursor for thiazole ring |

| 3 | Cyclization with 2-chloroacetoacid ethyl ester | 2-Chloroacetoacid ethyl ester | Controlled temperature | Not specified | Forms thiazole ring with ester |

| 4 | Alkylation of hydroxy group | Isopropyl bromide or equivalent | Alkylation conditions | Not specified | Introduces isopropoxy group |

| 5 | Reduction and purification | Various reducing agents | Standard | High purity >99% | Hydrochloride salt formation improves purity |

This process avoids hazardous reagents and simplifies purification, improving overall process economy and product quality.

Alternative Preparation via Organometallic and Boronate Intermediates

Another approach involves the use of organometallic intermediates and boronate esters, which are common in modern synthetic organic chemistry for functional group transformations and cross-coupling reactions.

- Preparation of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives as key intermediates.

- Use of n-butyllithium or isopropylmagnesium chloride for lithiation or magnesiation at low temperatures (-78 °C to 0 °C).

- Subsequent reaction with boronate esters to form boronic acid pinacol esters.

- Purification by silica gel chromatography to isolate intermediates with yields ranging from 38% to 83% depending on substrate and conditions.

A representative experimental procedure includes dissolving the substrate in dry tetrahydrofuran (THF), cooling to -78 °C, slow addition of organolithium or Grignard reagents, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, stirring at room temperature, aqueous quenching, extraction, drying, and chromatographic purification.

| Intermediate | Reagents | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|

| Boronate ester | n-BuLi, THF | -78 °C to RT | Overnight | 70-83 | Silica gel chromatography |

| Organomagnesium intermediate | i-PrMgCl, THF | 0 °C | 1 h | 52-64 | Silica gel chromatography |

These intermediates can be further transformed into the target thiazole carboxylic acid by appropriate cyclization and oxidation steps.

Analytical and Purity Considerations

- Purity of the final compound is often enhanced by forming hydrochloride salts.

- Avoidance of column chromatography in some improved processes reduces impurities and solvent usage.

- Characterization by NMR, LC-MS, and melting point determination confirms structure and purity.

- Yields vary depending on the specific synthetic route and scale but typically range from 50% to over 80% in optimized processes.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages | Yield Range | Purity |

|---|---|---|---|---|---|

| Cyclization via thioacetamide and chloroacetoacid ester | Nitrile formation → thiobenzamide → cyclization → alkylation | Avoids toxic cyanide, fewer purification steps | Multi-step, requires careful control | Moderate to high | >99% (hydrochloride salt) |

| Organometallic boronate intermediate route | Lithiation/magnesiation → boronate ester formation → cyclization | High versatility, good yields | Requires low temperature and inert atmosphere | 38-83% (intermediates) | High (after purification) |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

The biological applications of this compound are significant:

- Antimicrobial Activity : The compound has shown promising efficacy against various pathogens. For instance, it demonstrated minimum inhibitory concentrations (MICs) against clinically relevant bacteria as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate potential for development as an antimicrobial agent.

- Enzyme Inhibition : Research suggests that derivatives of this compound can inhibit enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia.

- Antioxidant Properties : The compound may exhibit antioxidant activity, helping to reduce oxidative stress and inflammation in biological systems.

Medical Applications

Ongoing research is exploring the potential therapeutic uses of this compound in treating various diseases:

- Diabetes Management : In animal models induced with diabetes, thiazole derivatives were observed to improve insulin sensitivity and reduce blood glucose levels. This suggests potential applications in managing diabetic conditions through antioxidant effects .

- Leishmaniasis Treatment : Preliminary studies have indicated that similar thiazole derivatives could be effective against leishmaniasis with low toxicity to mammalian cells.

Case Study 1: Diabetes Model

In a study involving streptozotocin-induced diabetes in rats, administration of thiazole derivatives led to significant improvements in insulin sensitivity and reductions in blood glucose levels. The compound's antioxidant properties were credited for these effects, highlighting its potential as a therapeutic candidate for Type 2 diabetes mellitus .

Case Study 2: Antimicrobial Efficacy

A comprehensive study on thiazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings support further exploration of these compounds for clinical applications in infectious diseases.

Mécanisme D'action

The mechanism of action of 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below, 2-isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid is compared to structurally related compounds in terms of substituents, physicochemical properties, and biological activity.

Substituent Variations on the Thiazole Ring

Table 1: Key Structural and Physical Properties of Selected Thiazole-5-carboxylic Acid Derivatives

Key Observations:

- Substituent Effects on Bioactivity: Febuxostat’s 3-cyano-4-isobutoxyphenyl group enhances its binding to xanthine oxidase, a critical feature absent in 2-isopropoxy-4-methyl derivatives.

- Hydrophobicity : Benzyl (logP ~2.5) and phenyl groups increase lipophilicity compared to isopropoxy (logP ~1.2), affecting membrane permeability.

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in Febuxostat) improve enzyme inhibition by stabilizing charge interactions.

Pharmacological Analogues and Derivatives

2-(Substituted Benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives

A series of these compounds (e.g., 2-(4-fluorobenzylamino)-4-methylthiazole-5-carboxylic acid) were designed as xanthine oxidase inhibitors. Unlike Febuxostat, they incorporate a methylene amine spacer between the phenyl and thiazole rings, improving flexibility and binding affinity (IC₅₀ values: 0.8–5.2 μM vs. Febuxostat’s 0.7 nM).

4-(Propan-2-yl)-1,3-thiazole-5-carboxylic Acid

This isomer shifts the isopropyl group to position 4, reducing steric hindrance at position 2.

Activité Biologique

2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1374407-95-0) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the thiazole family can influence multiple biochemical pathways:

- Antimicrobial Activity : Thiazole derivatives have shown efficacy against a range of pathogens. The specific mechanisms often involve inhibition of bacterial enzymes or disruption of cellular processes critical for survival.

- Antioxidant Properties : Like other thiazole derivatives, this compound may exhibit antioxidant activity, which helps in reducing oxidative stress and inflammation in biological systems.

- Enzyme Inhibition : Some studies suggest that thiazole derivatives can act as inhibitors of enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .

Antimicrobial Activity

A study focused on various thiazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potent activity against several clinically relevant pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers in cell cultures .

Case Studies

- Diabetes Model : In an animal model of diabetes induced by streptozotocin (STZ), thiazole derivatives were observed to improve insulin sensitivity and reduce blood glucose levels. The study highlighted the potential of these compounds in managing diabetic conditions through their antioxidant effects .

- Leishmanicidal Activity : Research on phthalimido-thiazole compounds indicated significant leishmanicidal activity with low toxicity to mammalian cells. These findings suggest that similar thiazole derivatives could be explored for treating leishmaniasis .

Q & A

Q. Example Reaction Conditions Table

| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 3-formyl-indole + thiazolidinone | Acetic acid/NaOAc | 3–5 | 70–85 | Recrystallization (AcOH) |

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

Characterization relies on a combination of spectroscopic and crystallographic methods:

- NMR and FTIR : Confirm functional groups and structural integrity (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- HPLC : Assess purity (>98% typical) using reverse-phase C18 columns .

How does this compound inhibit mild steel corrosion, and what experimental approaches validate this?

Advanced Research Question

The compound acts as a mixed-type corrosion inhibitor in acidic environments, adhering to the Langmuir adsorption isotherm. Methodologies include:

- Electrochemical impedance spectroscopy (EIS) : Measures polarization resistance (e.g., increase from 2.65 mA·cm⁻² to 0.13 mA·cm⁻² in 0.5 M HCl with 5 mM inhibitor) .

- Density Functional Theory (DFT) : Calculates adsorption energy (∆G°ads = -30.05 kJ·mol⁻¹), confirming chemisorption via thiazole and carboxylic acid groups .

Basic Research Question

- Solvent selection : Use acetic acid for solvate formation, followed by desolvation to isolate polymorphs .

- Slow cooling : Promote crystal growth by reducing nucleation rate.

- Seeding : Introduce pure polymorph seeds to control crystal form.

Q. Crystallization Parameters Table

| Solvent | Temperature (°C) | Seeding Method | Polymorph Obtained |

|---|---|---|---|

| Acetic acid | 25–30 | No | Form B (solvate) |

| Ethanol | 0–4 | Yes | Form A (anhydrous) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.